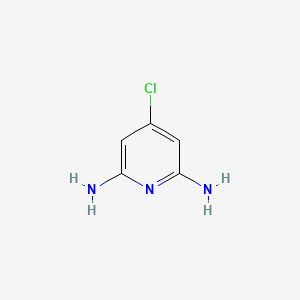

4-氯吡啶-2,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chloropyridine-2,6-diamine”, also known as “2,6-Diamino-4-chloropyrimidine”, is a chemical compound with the empirical formula C4H5ClN4 . It has a molecular weight of 144.56 . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 4-amino-2,6-dichloropyridine involves the oxidation of 2,6-dichloropyridine as a starting material to give a pyridine N-oxide derivative. This derivative is then subjected to nitration followed by reduction . Another method involves the use of 2,4-diamino-6-hydroxypyrimidine as a raw material, which is chlorinated under the action of phosphorus oxychloride .

Molecular Structure Analysis

The molecular structure of “4-Chloropyridine-2,6-diamine” can be represented by the SMILES string Nc1cc(Cl)nc(N)n1 . The InChI representation is 1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) .

Physical And Chemical Properties Analysis

“4-Chloropyridine-2,6-diamine” is a powder with a melting point of 199-202 °C (lit.) . It has an assay of 98% .

科学研究应用

Synthesis of N-heteroaryl Substituted Adamantane-Containing Amines

4-Chloropyridine-2,6-diamine can be used in the synthesis of N-heteroaryl substituted adamantane-containing amines . These compounds are of substantial interest due to their potential antiviral and psychotherapeutic activities . The chlorine atom at the alpha-position of N-heterocycles can be substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .

Study of Prototropic Equilibrium

The prototropic equilibrium in compounds involving 4-Chloropyridine-2,6-diamine can be studied using NMR spectroscopy . This can provide valuable insights into the behavior and properties of these compounds.

4-Chloropyridine-2,6-diamine can be used to introduce a second amino substituent in 4-amino-6-chloropyrimidine, 2-amino-chloropyrazine, and 1-amino-3-chloroisoquinoline . This is achieved using Pd (0) catalysis .

Synthesis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine

While not directly mentioned, 4-Chloropyridine-2,6-diamine could potentially be used in the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine . These compounds are synthesized through condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine .

安全和危害

未来方向

While the specific future directions for “4-Chloropyridine-2,6-diamine” are not mentioned in the search results, it’s worth noting that the synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . This suggests potential future research directions in the field of energetic materials.

Relevant Papers

The paper titled “Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives” provides a detailed description of the synthesis process of “4-Chloropyridine-2,6-diamine” and its derivatives . Another paper titled “Utility of pentachloropyridine in organic synthesis” discusses the different strategies developed for the synthesis, reaction, and use of pentachloropyridine as building blocks in the synthesis of chemical relevant organic compounds .

作用机制

Target of Action

Pyridine compounds, which include 4-chloropyridine-2,6-diamine, are known to interact with various biological targets due to their diversified reactivity profile .

Mode of Action

Pyridine compounds generally interact with their targets through various chemical reactions, leading to changes in the target’s structure or function .

Biochemical Pathways

Pyridine compounds are known to be involved in a wide range of biochemical reactions .

属性

IUPAC Name |

4-chloropyridine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCTYZZZALATJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285426 |

Source

|

| Record name | 4-chloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridine-2,6-diamine | |

CAS RN |

6309-00-8 |

Source

|

| Record name | 6309-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)